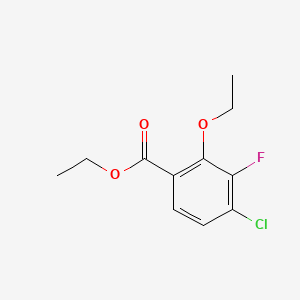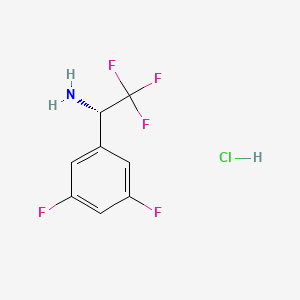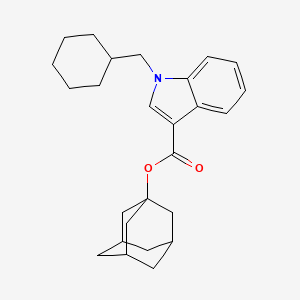
adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Vorbereitungsmethoden
The synthesis of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps. The key starting materials include adamantane, cyclohexylmethyl bromide, and indole-3-carboxylic acid. The synthetic route typically involves the following steps:
Formation of Adamantyl Derivative: Adamantane is reacted with a suitable halogenating agent to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with cyclohexylmethyl bromide in the presence of a base to form the adamantyl-cyclohexylmethyl intermediate.
Coupling with Indole-3-carboxylic Acid: The intermediate is then coupled with indole-3-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: It is studied for its interaction with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids with improved pharmacological profiles
Wirkmechanismus
The mechanism of action of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects observed. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Similar in structure but with an indazole core instead of an indole core.
APINACA: Contains a pentyl chain instead of a cyclohexylmethyl group.
AB-001: Features an adamantyl group but differs in the rest of the structure
Eigenschaften
CAS-Nummer |
2007915-95-7 |
|---|---|
Molekularformel |
C26H33NO2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-adamantyl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H33NO2/c28-25(29-26-13-19-10-20(14-26)12-21(11-19)15-26)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-9,17-21H,1-3,6-7,10-16H2 |
InChI-Schlüssel |
IRHHGOJSBHKJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


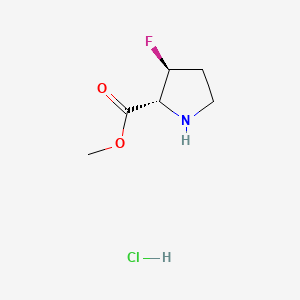

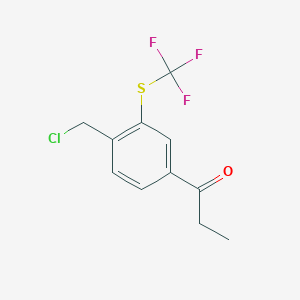

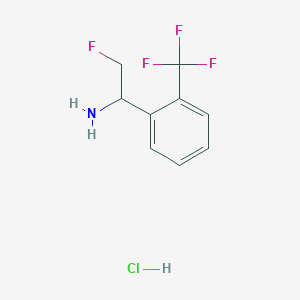
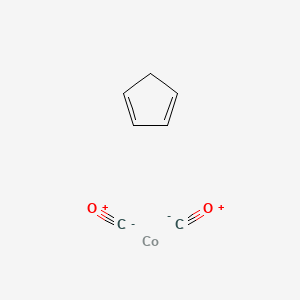
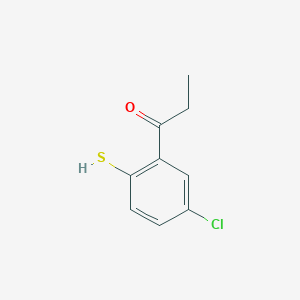
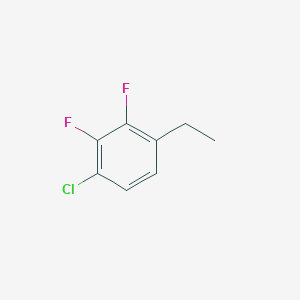

![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
